molecular formula C21H23NO3 B1204737 Proroxan CAS No. 33743-96-3

Proroxan

Cat. No. B1204737
CAS RN: 33743-96-3
M. Wt: 337.4 g/mol
InChI Key: GZIISXIDAZYOLI-UHFFFAOYSA-N
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Description

"Proroxan" does not appear directly in the scientific literature according to the searched results. However, the analysis and information provided here are based on studies related to chemical synthesis, molecular structure, and properties of compounds that may be relevant to understanding similar compounds.

Synthesis Analysis

The synthesis of complex molecules often involves multi-step chemical reactions to construct the desired molecular architecture. For example, the synthesis of the C22–C37 segment of prorocentin, a compound related to the study context, was achieved through a series of carefully planned chemical reactions, demonstrating the intricacy involved in synthetic organic chemistry. This approach may be similar to that required for synthesizing compounds like "Proroxan" (Takemura et al., 2011).

Molecular Structure Analysis

Understanding the molecular structure of a compound is crucial for determining its chemical behavior and reactivity. Techniques such as NMR, X-ray crystallography, and computational modeling are often used. The study of substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues, for example, reveals the impact of molecular structure on the properties of molecules, potentially offering insights into the structural analysis of "Proroxan" (Jenkins et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of a compound is directly influenced by its molecular structure. For instance, the reactivity of hydroxamate-based compounds in facilitating amide bond formation illustrates the specific chemical properties that enable certain reactions (Hara, Suzuki, & Kino, 2015). Similar analyses can apply to the reactions and properties of "Proroxan".

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and stability, are essential for its practical application. For example, the solubility and stability of proroxan at various pH values were investigated, highlighting the importance of these properties in the development of pharmaceutical formulations (Krechetov et al., 2018).

Scientific Research Applications

Integrated Proteome Resource Applications

Proroxan's applications in the field of proteomics are highlighted through resources like iProX, which facilitates the sharing of proteomics experiments data. This includes raw data, analysis results, and metadata from mass spectrometry-based proteomics datasets. The integrated proteome resource iProX, as a full member of the ProteomeXchange consortium, underscores Proroxan's role in enhancing data analysis and sharing in proteomics research globally (Ma et al., 2018).

Optimization of Gastroretentive Properties

Research has been conducted on the optimization of gastroretentive properties of floating Proroxan prolonged-release tablets. This involves the granulation of effervescent ingredients with a hydrophilic matrix containing Proroxan, which resulted in tablets achieving the required buoyancy lag-time and Proroxan release kinetics (Nifontova et al., 2018).

Solubility and Stability Studies

Studies have examined the solubility and stability of Proroxan at various pH values. It was found that Proroxan's solubility reduced in certain pH ranges, which is uncharacteristic for salts of organic bases, indicating the need for specific dosage forms and delivery systems for effective absorption (Krechetov et al., 2018).

Clinical Pharmacology Insights

Clinical pharmacology studies of Proroxan have explored its applications in treating diencephalic disorders like vegetative crises, highlighting its popularity and fixed direction of use in these areas. These studies also delve into Proroxan's anti-alcohol and anti-drug action, demonstrating its effectiveness in suppressing alcohol and drug consumption (Shabanov, 2020).

Protective Activity in Genetic Research

Research assessing the protective activity of Proroxan on a model of mice erythrocytes has been significant. This study evaluated the genetic activity of Proroxan, revealing its ability to induce both mutagenesis and antimutagenesis in cells, thus providing insights into its genetic effects (Ibragimova et al., 2022).

Future Directions

Proroxan was developed in the 1970s and is primarily used in Russia . Though originally developed as an antihypertensive, its use can lead to a decrease in alcohol and drug consumption . Currently, Proroxan is used almost exclusively in psychiatry, narcology, and neurology . Future research may explore other potential uses for this drug.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-19(17-6-7-20-21(14-17)25-13-12-24-20)9-11-22-10-8-18(15-22)16-4-2-1-3-5-16/h1-7,14,18H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIISXIDAZYOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCC(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33025-33-1 (hydrochloride)
Record name Proroxan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046285
Record name Proroxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proroxan

CAS RN

33743-96-3
Record name Proroxan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033743963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proroxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROROXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5WT3QN49G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
SP Krechetov, GO Nifontova, OV Dolotova… - Pharmaceutical …, 2018 - Springer
… (proroxan) at various pH values were investigated. It was established that proroxan … It was suggested that this peculiarity of proroxan behavior in aqueous solutions could reflect …
Number of citations: 1 link.springer.com
GO Nifontova, SP Krechetov, OV Dolotova… - Pharmaceutical …, 2018 - Springer
… The nonselective α-adrenoblocker proroxan hydrochloride is not … Previously, floating tablets of proroxan with the optimal … prolonged-release proroxan floating tablets based on HPMC …
Number of citations: 4 link.springer.com
VP Kosinskii - Trudy Leningradskogo Nauchno-Issledovatel'skogo …, 1982 - psycnet.apa.org
… These Ss were then administered amitriptyline along with proroxan 5–7 days later. This combination was somewhat effective. Side effects associated with proroxan were dizziness and …
Number of citations: 0 psycnet.apa.org
R Fu, Y Liu, T Wu, X Zhang, Y Zhu, J Luo… - Chemical …, 2022 - pubs.rsc.org
This study describes a cascade method for the synthesis of β-aminoketones through the reductive hydroamination of alkynes under very mild metal-free conditions. It allows for the rapid …
Number of citations: 4 pubs.rsc.org
NE Kuz'mina, SV Moiseev… - Bulletin of the Scientific …, 2020 - vedomostincesmp.ru
… analysed intramolecular dynamic processes which are most commonly encountered in expert work: pyramidal inversion of nitrogen in a heterocyclic compound (risperidone, proroxan, …
Number of citations: 1 www.vedomostincesmp.ru
AY Grishina, UV Sharkova, YI Sysoev… - Bulletin of the …, 2023 - vedomostincesmp.ru
… of the α 2 blockers proroxan and atipamezole on changes in … , and 170 μg/kg proroxan intravenously (equimolar to the dose of … values, whereas proroxan had no effect on the ratios. …
Number of citations: 0 www.vedomostincesmp.ru
MY Ibragimova, VV Semenov, YKK Ibragimov… - Genes & …, 2014 - journals.eco-vector.com
… Proroxan and propranolol didn't change a level of aberrations. It was shown that adrenoreceptor ligands decreasing or increasing lipid level did not express mutagenic effect, and, in …
Number of citations: 2 journals.eco-vector.com
LM Tsentsiper, AN Kondratyev… - European Journal of …, 2012 - journals.lww.com
Background and Goal of the Study: It is known that the major cause of central hyperthermia is a development of the dis-balance between neuro-mediators and neuro-hormons …
Number of citations: 2 journals.lww.com
ML Chukhlovina - Neurology, Neuropsychiatry, Psychosomatics, 2020 - nnp.ima-press.net
… All the patients were divided into two groups: 1) 22 patients with PAs who received standard therapy and the alpha-adrenoblocker proroxan (Vegetrox) as a 15-mg tablet thrice daily for …
Number of citations: 0 nnp.ima-press.net
Q ZHANG, L TANG, Y HE, K ZHANG… - China …, 2022 - manu60.magtech.com.cn
Objective: 1, 4-Benzodioxane is an important chiral intermediate for antihypertensive (Proroxan and Doxazosin), antidepressant (MCK-242) and other drugs, and it displays a broad …
Number of citations: 2 manu60.magtech.com.cn

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